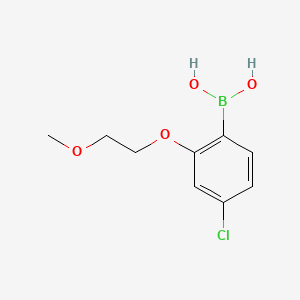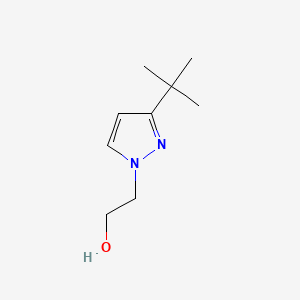
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl-protected amino group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea. This reaction is usually carried out in an alcoholic solvent such as ethanol under reflux conditions.
Bromination: The thiazole intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the thiazole ring.
Protection of the Amino Group: The amino group is protected by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the tert-butoxycarbonyl (Boc) protecting group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amino group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water or an aqueous-organic solvent mixture.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Deprotected Amino Compound: Removal of the Boc group yields the free amino thiazole derivative.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the development of new materials and as a reagent in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the thiazole ring play crucial roles in the binding affinity and specificity of the compound. The Boc-protected amino group can be deprotected to yield the free amino group, which can interact with various biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-bromothiazole-5-carboxylate: Lacks the Boc-protected amino group and has different reactivity and applications.
Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate: Lacks the bromine atom and has different chemical properties and reactivity.
5-Bromo-2-aminothiazole: Lacks the ethyl ester group and the Boc-protecting group, making it more reactive and less stable.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a versatile intermediate in various chemical and biological applications.
Propriétés
IUPAC Name |
ethyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4S/c1-5-17-8(15)6-7(12)19-9(13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWHLIYXISSRAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857089 |
Source


|
| Record name | Ethyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279863-32-9 |
Source


|
| Record name | Ethyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

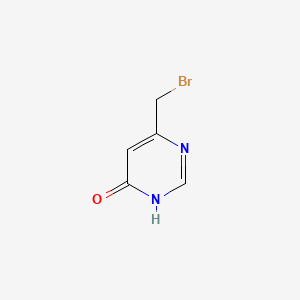
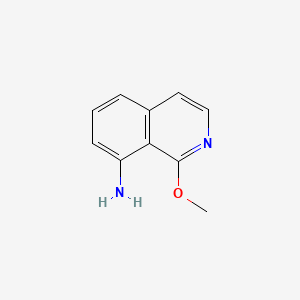
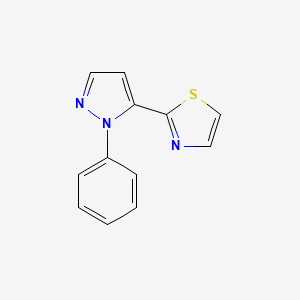
![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)
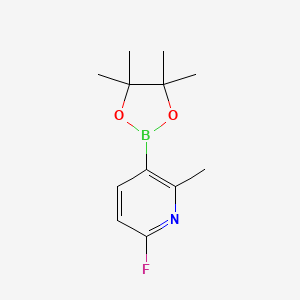
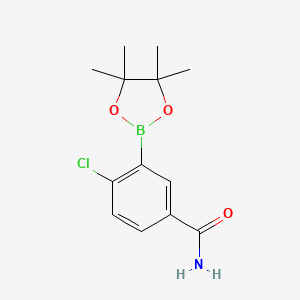
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)
![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)
![2-Chloro-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595231.png)
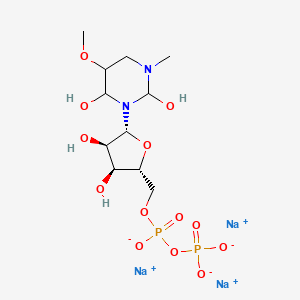
![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)
